
Eucalmainoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eucalmainoside B is a phloroglucinol glycoside derived from the Eucalyptus genus, specifically from the species Eucalyptus sideroxylon . Phloroglucinol derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . This compound is one of the three tentatively identified phloroglucinol glycosides, alongside Eucalmainoside A and C .
Preparation Methods
The preparation of Eucalmainoside B involves the extraction and isolation from Eucalyptus sideroxylon flowers. The process typically includes High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array Detection (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) . The molecular ion of this compound is detected at m/z 315, corresponding to 2,4-dimethylphloroglucinol-O-β-D-glucopyranoside
Chemical Reactions Analysis
Eucalmainoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Eucalmainoside B has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antimicrobial properties make it a promising candidate for developing new antibiotics, especially against multidrug-resistant bacterial strains . Additionally, its antiviral and antitumor activities are being explored for potential therapeutic applications in treating viral infections and cancer . In the industrial sector, this compound’s bioactive properties could be utilized in the development of natural preservatives and bioactive coatings .
Mechanism of Action
The mechanism of action of Eucalmainoside B involves its interaction with various molecular targets and pathways. It is believed to exert its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . Its antiviral activity may be attributed to its ability to interfere with viral replication and protein synthesis. The antitumor effects of this compound are thought to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Eucalmainoside B is unique among phloroglucinol derivatives due to its specific glycosidic linkage and methylation pattern. Similar compounds include Eucalmainoside A and C, which differ in their molecular ions and structural features . Other related phloroglucinol derivatives include euglobals, eucalyptals, macrocarpals, and sideroxylonals, which are also isolated from Eucalyptus species and exhibit similar bioactive properties . The uniqueness of this compound lies in its specific combination of methylation and glycosidic linkage, which may contribute to its distinct biological activities.
Properties
CAS No. |
1207732-15-7 |
|---|---|
Molecular Formula |
C14H20O8 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxy-2,4-dimethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O8/c1-5-7(16)3-8(6(2)10(5)17)21-14-13(20)12(19)11(18)9(4-15)22-14/h3,9,11-20H,4H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 |
InChI Key |
NIPGLKKTAQBXAY-RGCYKPLRSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)O |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


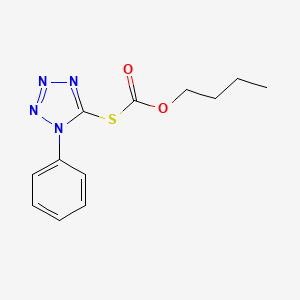
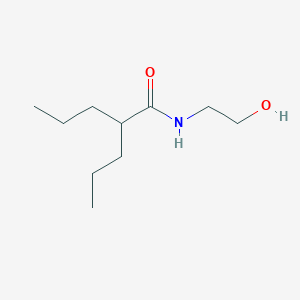
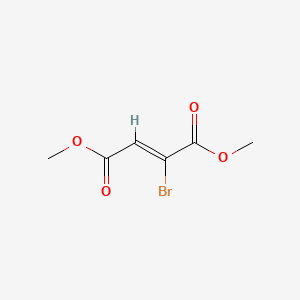

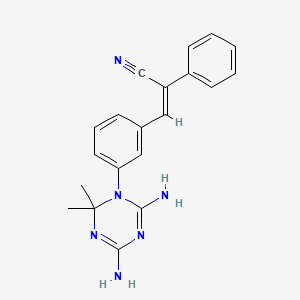
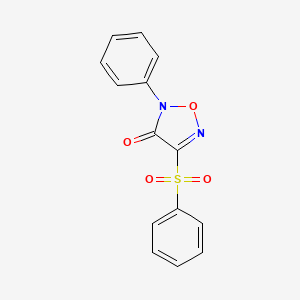
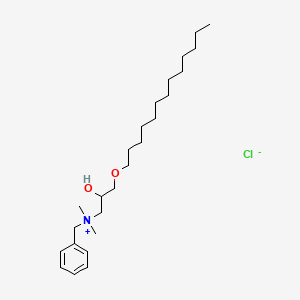
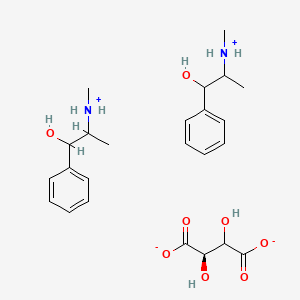
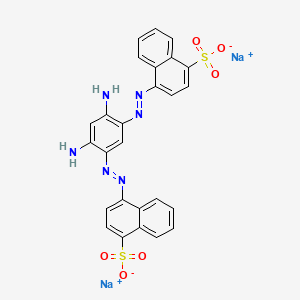


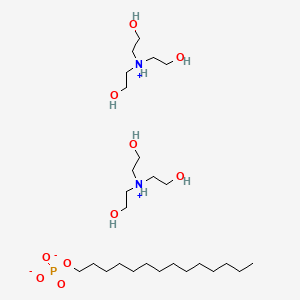
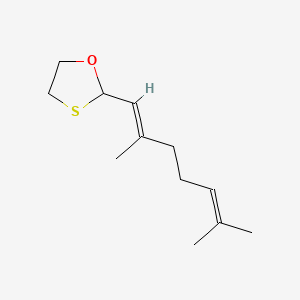
![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)
